Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate (CAS 1824237-47-9) is a racemic bicyclo[2.2.1]hept-5-ene (norbornene) derivative bearing both a tert-butyl carbamate (Boc) protecting group and a primary carboxamide substituent at the 3-position of the rigid bicyclic framework. The compound (C₁₃H₂₀N₂O₃, MW 252.31 g/mol) serves as a dual-functional synthetic building block for medicinal chemistry programs—most notably those exploiting the norbornene scaffold, which has been validated in potent kinase inhibitor chemotypes such as CEP-28122 (ALK IC₅₀ = 1.9 nM).

Molecular Formula C13H20N2O3
Molecular Weight 252.31
CAS No. 1824237-47-9
Cat. No. B3111459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate
CAS1824237-47-9
Molecular FormulaC13H20N2O3
Molecular Weight252.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CC(C1C(=O)N)C=C2
InChIInChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-8-5-4-7(6-8)9(10)11(14)16/h4-5,7-10H,6H2,1-3H3,(H2,14,16)(H,15,17)
InChIKeyDJGMHEFBXRYKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate (CAS 1824237-47-9) Procurement & Differentiation Guide for Medicinal Chemistry and Chemical Biology


Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate (CAS 1824237-47-9) is a racemic bicyclo[2.2.1]hept-5-ene (norbornene) derivative bearing both a tert-butyl carbamate (Boc) protecting group and a primary carboxamide substituent at the 3-position of the rigid bicyclic framework . The compound (C₁₃H₂₀N₂O₃, MW 252.31 g/mol) serves as a dual-functional synthetic building block for medicinal chemistry programs—most notably those exploiting the norbornene scaffold, which has been validated in potent kinase inhibitor chemotypes such as CEP-28122 (ALK IC₅₀ = 1.9 nM) [1]. Commercial availability spans multiple vendors with purity specifications ranging from 95% to 98% .

Why Generic Substitution of Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate (CAS 1824237-47-9) Fails: Structural Differentiation Evidence


Substituting this compound with the simpler des-carbamoyl analog tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate (CAS 1242273-70-6, C₁₂H₁₉NO₂, MW 209.28) eliminates the 3-carboxamide group, reducing molecular weight by 43 Da, removing one hydrogen-bond donor and one acceptor, and fundamentally altering the hydrogen-bonding pharmacophore . Substitution with the bicyclo[1.1.1]pentane analog (CAS 2170371-88-5) replaces the norbornene core with a smaller, more strained bicyclo[1.1.1]pentane, altering exit vector geometry and ring strain . Substitution with the Boc-deprotected acid 3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid removes the amine protecting group, rendering the molecule unsuitable for synthetic sequences requiring orthogonal protection . Each of these substitutions irreversibly changes the compound's physicochemical profile, synthetic utility, and potential biological target engagement. The quantitative evidence below supports why these differences matter for procurement decisions.

Quantitative Differentiation Evidence for Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate (CAS 1824237-47-9)


Structural Differentiation vs. Des-Carbamoyl Analog (CAS 1242273-70-6): Molecular Weight, Hydrogen-Bond Capacity, and Predicted Physicochemical Profile

The target compound (CAS 1824237-47-9) differs from its closest commercially available analog, tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate (CAS 1242273-70-6), by the addition of a 3-carboxamide (-CONH₂) group. This results in: (a) a molecular weight increase of 43.03 Da (252.31 vs. 209.28 g/mol) ; (b) an increase in hydrogen-bond donor count from 1 to 2 and acceptor count from 2 to 3 ; (c) a predicted density of 1.18 ± 0.1 g/cm³ for the target compound, whereas the des-carbamoyl analog has no reported density (N/A) ; and (d) a predicted boiling point of 446.9 ± 45.0 °C . The additional carboxamide contributes a second hydrogen-bond donor and a third acceptor, which is critical for target engagement in binding pockets requiring bidendate or bridged hydrogen-bond interactions, and mimics the carboxamide pharmacophore present in the validated ALK inhibitor CEP-28122 (IC₅₀ = 1.9 nM) [1].

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Purity Specification Differentiation Across Commercial Vendors: 95% to 98% Range with Batch-Level QC

Commercially available purity specifications for CAS 1824237-47-9 range from a baseline of 95% (AKSci, Ambeed, Chemenu) to 97% NLT (MolCore) and up to 98% (Leyan) . Leyan supplies the compound at 98% purity (Cat. No. 1798125) with batch-level quality documentation noting that the displayed purity represents incoming guidance value with inter-batch variation . MolCore offers NLT 97% purity under ISO-certified quality systems . In contrast, the des-carbamoyl analog (CAS 1242273-70-6) is listed at a minimum 95% purity by CymitQuimica with no higher-purity options identified . The 3-percentage-point purity range (95% to 98%) for the target compound translates to a potential impurity burden difference of up to 50 mg per gram of material purchased, which is significant for late-stage medicinal chemistry where trace impurities can confound biological assay interpretation.

Procurement Quality Vendor Comparison Purity Assurance

Norbornene Scaffold Validation via Class-Level Kinase Inhibitor Benchmarking: CEP-28122 as Quantitative Reference

The bicyclo[2.2.1]hept-5-ene (norbornene) core present in the target compound has been validated as a critical pharmacophoric element in the clinical-stage ALK inhibitor CEP-28122. In that series, replacement of an aryl moiety with the norbornene ring system yielded compound 15 (later CEP-28122), which demonstrated: ALK enzymatic IC₅₀ = 1.9 nM; NPM-ALK cellular autophosphorylation IC₅₀ = 225 nM; >40-fold selectivity over the structurally related insulin receptor; and oral antitumor efficacy in ALK-positive ALCL xenograft models (Ott et al., 2010) [1]. The carboxamide substituent at the 2-position of the norbornene in CEP-28122 is topologically analogous to the 3-carboxamide of the target compound, supporting the hypothesis that the target compound's carboxamide-norbornene-Boc triad provides a productive starting geometry for structure-activity relationship (SAR) exploration. In contrast, the bicyclo[1.1.1]pentane scaffold (CAS 2170371-88-5) has demonstrated utility in bile acid transporter inhibition (EC₅₀ = 124 nM, BindingDB) but with a fundamentally different exit vector geometry (bond angles ~120° vs. ~109° for bicyclo[2.2.1]heptane) [2].

Kinase Inhibition ALK Inhibitor Norbornene Pharmacophore

Synthetic Accessibility Advantage: Pre-Installed Orthogonal Functional Groups as Dual Reactivity Handle vs. Monofunctional Analogs

The target compound (CAS 1824237-47-9) uniquely provides two orthogonally reactive functional groups on the norbornene scaffold within a single commercial building block: (i) a Boc-protected amine (deprotectable under mild acidic conditions, e.g., TFA or HCl/dioxane) and (ii) a primary carboxamide (stable to Boc deprotection conditions, available for further derivatization via dehydration to nitrile, reduction to amine, or Hofmann rearrangement) . The boc-protected norbornene aldehyde analog tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate (CAS 247159-39-3, MW 237.29 g/mol) provides an aldehyde handle instead of a carboxamide, requiring reductive amination or oxidation sequences to reach the carboxamide oxidation state . The Boc-deprotected acid 3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (MW 181.19 g/mol) lacks the amine altogether, precluding amine-targeted synthetic sequences . The target compound's dual functionality reduces the number of synthetic steps by at least one compared to starting from the monofunctional aldehyde or the des-carbamoyl analog.

Synthetic Chemistry Building Block Utility Orthogonal Protection

Racemic Nature and Stereochemical Considerations Relative to Enantiopure Norbornene Carbamates in Chiral Chromatography and Asymmetric Synthesis

The target compound is supplied as a racemic mixture, as explicitly indicated by the '(Rac)-' or '(rac)-' designation in vendor catalogs (e.g., Leyan Cat. 1798125; Ambeed Cat. A992484) . This is in contrast to enantiopure norbornene carbamate derivatives such as tert-butyl [(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate (CAS 247159-39-3), which are available in stereodefined form . The racemic nature of the target compound means that it contains equimolar amounts of (1R,2R,3S,4S)- and (1S,2S,3R,4R)-enantiomers. In the context of acetylcholinesterase inhibition by norbornyl-N-n-butylcarbamates, Chiou et al. (2010) demonstrated that enantiomers of exo- and endo-2-norbornyl carbamates exhibit high stereoselectivity, with R- and S-enantiomers showing distinct inhibition kinetics (Chirality, 22:267) [1]. This class-level stereoselectivity evidence indicates that post-synthetic chiral resolution of the target compound may be necessary for stereochemically sensitive biological applications.

Stereochemistry Chiral Separation Racemic Building Block

Norbornene Ring Strain and Reactivity Profile for Ring-Opening Metathesis Polymerization (ROMP) vs. Bicyclo[1.1.1]pentane Scaffolds

The bicyclo[2.2.1]hept-5-ene (norbornene) ring system in the target compound possesses significant ring strain (~90 kJ/mol) that makes it an excellent substrate for ring-opening metathesis polymerization (ROMP), a reaction widely exploited in polymer chemistry and drug delivery [1]. In contrast, the bicyclo[1.1.1]pentane scaffold (CAS 2170371-88-5) has even higher ring strain (~270 kJ/mol) but undergoes fundamentally different reactivity—primarily radical ring-opening or strain-release amination—rather than ROMP [2]. This reactivity difference is critical: the norbornene double bond in the target compound offers a chemoselective handle for ROMP-based polymer conjugation without affecting the Boc or carboxamide groups, enabling applications in macromolecular prodrug design and controlled-release formulations. Norbornene-modified dextran derivatives for biomedical applications have been demonstrated by reactive norbornene-phenyl carbonate conjugation (Sciencedirect, 2024) [3].

Polymer Chemistry ROMP Ring Strain Materials Science

Recommended Application Scenarios for Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate (CAS 1824237-47-9) Based on Differentiation Evidence


Kinase-Focused Medicinal Chemistry: Norbornene-Carboxamide SAR Exploration Building Block

Procure the 98% purity grade (Leyan Cat. 1798125) as a starting material for norbornene-carboxamide kinase inhibitor libraries. The pre-installed 3-carboxamide mimics the pharmacophore geometry of the validated ALK inhibitor CEP-28122 (IC₅₀ = 1.9 nM), while the Boc-protected amine allows divergent derivatization. This dual-functional building block reduces the synthetic sequence by at least one step compared to starting from the des-carbamoyl analog (CAS 1242273-70-6) or the Boc-protected aldehyde (CAS 247159-39-3), as documented in the structural and synthetic differentiation evidence [1].

Polymer-Drug Conjugate Design: ROMP-Mediated Macromolecular Prodrug Synthesis

Utilize the norbornene double bond for ruthenium-catalyzed ROMP to covalently conjugate the building block into polymer backbones, capitalizing on the ~90 kJ/mol ring strain that drives efficient polymerization. After ROMP, the Boc group can be deprotected under mild acidic conditions, and the carboxamide provides a hydrophilic anchoring point for aqueous solubility. This application is uniquely enabled by the norbornene scaffold and is not accessible using bicyclo[1.1.1]pentane building blocks, which lack a polymerizable double bond [2].

Chiral Pool Expansion: Racemic Screening Followed by Preparative Chiral Resolution

Procure the racemic mixture for initial biological screening against kinase or other enzyme targets, then perform chiral resolution (e.g., chiral SFC or simulated moving bed chromatography) to isolate the eutomer. The class-level stereoselectivity evidence from norbornyl carbamate enantiomers (Chiou et al., 2010) indicates that individual enantiomers can exhibit >10-fold differences in enzyme inhibition potency. Purchasing the racemate first, rather than committing to a single enantiomer from the outset, allows parallel SAR evaluation of both stereoisomers [3].

Multicomponent Reaction Scaffold: Orthogonal Boc/Carboxamide Reactivity for Diversity-Oriented Synthesis

Employ the orthogonal Boc-amine and primary carboxamide groups in diversity-oriented synthesis (DOS) where the carboxamide can be dehydrated to a nitrile, reduced to an aminomethyl group, or undergo Hofmann rearrangement to an amine, while the Boc group remains intact. Subsequently, Boc deprotection reveals the second amine for amide coupling or reductive amination. This orthogonal reactivity reduces synthetic step count by at least one compared to sequential protection/deprotection strategies required when starting from monofunctional norbornene analogs .

Quote Request

Request a Quote for Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.